molecular formula C6H7N3O5 B10902123 methyl 1-(hydroxymethyl)-3-nitro-1H-pyrazole-4-carboxylate

methyl 1-(hydroxymethyl)-3-nitro-1H-pyrazole-4-carboxylate

Cat. No.: B10902123
M. Wt: 201.14 g/mol
InChI Key: QHKIOXHCQOQRAK-UHFFFAOYSA-N
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Description

Methyl 1-(hydroxymethyl)-3-nitro-1H-pyrazole-4-carboxylate is a nitro-substituted pyrazole derivative characterized by a hydroxymethyl group at position 1 and a nitro group at position 3 of the pyrazole ring. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.

Properties

Molecular Formula

C6H7N3O5

Molecular Weight

201.14 g/mol

IUPAC Name

methyl 1-(hydroxymethyl)-3-nitropyrazole-4-carboxylate

InChI

InChI=1S/C6H7N3O5/c1-14-6(11)4-2-8(3-10)7-5(4)9(12)13/h2,10H,3H2,1H3

InChI Key

QHKIOXHCQOQRAK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1[N+](=O)[O-])CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(hydroxymethyl)-3-nitro-1H-pyrazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-nitro-1H-pyrazole-4-carboxylic acid with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydroxymethyl derivative, which is then esterified to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(hydroxymethyl)-3-nitro-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), sodium dithionite (Na₂S₂O₄)

    Substitution: Amines, alcohols, and other nucleophiles

Major Products Formed

    Oxidation: Formyl or carboxyl derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted pyrazole derivatives

Scientific Research Applications

Methyl 1-(hydroxymethyl)-3-nitro-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural features.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 1-(hydroxymethyl)-3-nitro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydroxymethyl and ester groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazole Derivatives

Compound Name Substituent at Position 1 Nitro Position Key Properties/Applications
Methyl 1-(hydroxymethyl)-3-nitro-1H-pyrazole-4-carboxylate Hydroxymethyl 3 High polarity due to -OH; potential for further derivatization
Methyl 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate 2-Fluorobenzyl 3 Enhanced lipophilicity; possible improved membrane permeability
Methyl 1-[(4-methyl-1H-pyrazol-1-yl)methyl]-4-nitro-1H-pyrazole-3-carboxylate 4-Methylpyrazolylmethyl 4 Steric hindrance from pyrazole ring; nitro at 4 alters electronic distribution
Methyl 1-(chloromethyl)-4-nitro-1H-pyrazole-3-carboxylate Chloromethyl 4 Reactive Cl group for nucleophilic substitution; discontinued due to stability issues

Key Observations:

  • Substituent Effects: The hydroxymethyl group in the target compound increases hydrophilicity compared to lipophilic groups like 2-fluorobenzyl or chloromethyl . This may improve aqueous solubility but reduce cell membrane penetration.
  • Nitro Positioning: A nitro group at position 3 (vs.
  • Derivatization Potential: The hydroxymethyl group offers a site for functionalization (e.g., phosphorylation, as seen in ), whereas chloromethyl groups enable nucleophilic displacement .

Biological Activity

Methyl 1-(hydroxymethyl)-3-nitro-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention in medicinal chemistry and agricultural science due to its diverse biological activities. This compound features a hydroxymethyl group and a nitro group, which contribute to its reactivity and potential therapeutic applications.

  • Molecular Formula : C₆H₇N₃O₅
  • Molecular Weight : 201.13 g/mol
  • Structural Features : The presence of a hydroxymethyl group at position 1 and a nitro group at position 3 on the pyrazole ring enhances its biological activity. The carboxylate functional group improves solubility and reactivity, making it suitable for various applications.
PropertyValue
Molecular Weight201.13 g/mol
LogP-0.3355
Polar Surface Area85.303 Ų
Hydrogen Bond Acceptors9
Hydrogen Bond Donors1

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit antimicrobial properties. The nitro group is particularly significant as it enhances interactions with biological macromolecules, potentially leading to inhibition of bacterial growth.

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory activities by inhibiting specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. This suggests that this compound may also possess similar properties.

Anticancer Potential

The anticancer activity of pyrazole derivatives has been documented, with studies showing their ability to inhibit the proliferation of cancer cells. For example, compounds structurally related to this compound have shown promise in targeting specific cancer cell lines, suggesting potential therapeutic applications in oncology.

The mechanism of action for this compound is likely multifaceted, involving:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for various biological processes.
  • Interaction with DNA : Nitro groups can form reactive intermediates that interact with nucleic acids, potentially leading to cytotoxic effects in cancer cells.
  • Modulation of Signaling Pathways : It may alter signaling pathways associated with inflammation and cell proliferation.

Case Studies

A study evaluating the biological activity of pyrazole derivatives found that compounds similar to this compound inhibited the development of parasitic nematodes at sub-nanomolar potencies while displaying selectivity towards the parasite over human cell lines . This highlights the compound's potential in parasitic disease treatment.

Another investigation into the structure-activity relationship (SAR) of pyrazole derivatives revealed that modifications at specific positions significantly influenced their biological activity, indicating that further optimization could enhance the efficacy of this compound .

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